3-Bromo-7-chloroquinoline
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-7-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-7-3-6-1-2-8(11)4-9(6)12-5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULIHGFJRSSSKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561646 | |
| Record name | 3-Bromo-7-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84973-05-7 | |
| Record name | 3-Bromo-7-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-7-chloroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 Bromo 7 Chloroquinoline and Its Derivatives
Classical and Named Reactions in Quinoline (B57606) Synthesis
The foundational methods for quinoline synthesis have been established for over a century and continue to be relevant. rsc.org These reactions, named after their discoverers, typically involve the condensation and cyclization of aniline (B41778) derivatives with various carbonyl-containing compounds.
The Friedländer synthesis is a straightforward and widely utilized method for generating quinoline derivatives. derpharmachemica.com The reaction proceeds by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. organic-chemistry.orgwikipedia.org The initial condensation product, an aldol (B89426) adduct, undergoes cyclodehydration to form the quinoline ring. derpharmachemica.comwikipedia.org
The reaction can be catalyzed by acids or bases, or conducted at high temperatures without a catalyst. derpharmachemica.comnih.gov Common catalysts include p-toluenesulfonic acid, hydrochloric acid, sulfuric acid, and various Lewis acids like tin tetrachloride. wikipedia.orgnih.govwikipedia.org Modern adaptations have focused on improving efficiency and environmental compatibility. For instance, solid heterogeneous catalysts such as Amberlyst-15 have been employed to facilitate easier separation and catalyst recycling. nih.gov Solvent-free conditions, often coupled with microwave irradiation, have also been shown to accelerate the reaction and provide excellent yields. organic-chemistry.org
A notable example demonstrating the synthesis of a related structure is the acid-promoted reaction that yields 3-bromo-7-chloro-4-phenylquinoline. acs.org This highlights the applicability of Friedländer-type strategies in constructing polysubstituted quinolines.
Table 1: Selected Catalysts and Conditions for Friedländer Synthesis
| Catalyst | Reactants | Conditions | Outcome | Citation |
| p-Toluene sulphonic acid | 2-aminoaryl aldehyde/ketone, active methylene (B1212753) compound | Solvent-free, microwave irradiation or conventional heating | Rapid and efficient synthesis of poly-substituted quinolines | organic-chemistry.org |
| Indium(III) triflate (In(OTf)₃) | 2-aminobenzophenone, ethyl acetoacetate | Solvent-free | Selective formation of the Friedländer product in high yields (75–92%) | rsc.org |
| Copper sulphate (CuSO₄·5H₂O) | o-amino aryl carbonyls, active methylene ketones | Sequential condensation/annulation | Efficient synthesis of substituted quinolines | derpharmachemica.com |
| Amberlyst-15 | 2-aminobenzophenone, ethyl acetoacetate | Refluxing ethanol | Good yields, reusable catalyst | nih.gov |
| Iodine (I₂) | o-aminoaryl aldehydes/ketones, active methylene compound | Not specified | Highly efficient synthesis of quinolines | organic-chemistry.orgwikipedia.org |
The Skraup synthesis is one of the oldest methods for preparing quinolines, first reported in 1880. jptcp.comresearchgate.net In its classic form, it involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org The reaction proceeds through the dehydration of glycerol to form acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring. researchgate.net While versatile, the traditional Skraup reaction is notoriously vigorous and often requires a moderator like ferrous sulfate (B86663) to control its exothermic nature. wikipedia.org
The Doebner-von Miller reaction is a significant variation that offers better control and versatility. wikipedia.org This method reacts an aniline with α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst, which can be a Brønsted acid or a Lewis acid. wikipedia.orgresearchgate.net This approach allows for the synthesis of a wider range of substituted quinolines by varying the unsaturated carbonyl compound. wikipedia.org
The mechanism for the Skraup-Doebner-von Miller synthesis is complex and has been a subject of debate. wikipedia.org Studies using isotope labeling suggest a pathway that involves a fragmentation-recombination mechanism. wikipedia.orgnih.gov In this proposed mechanism, the aniline first adds to the α,β-unsaturated carbonyl. This intermediate can then fragment into an imine and a saturated ketone, which subsequently recombine to form the final quinoline product after cyclization and oxidation. wikipedia.org For the synthesis of halogenated quinolines, a patented process describes the reaction of an appropriate aniline with an α,β-unsaturated aldehyde or ketone in 70-85% sulfuric acid with a catalytic amount of iodine at elevated temperatures (100-150°C). google.com
The Gould-Jacobs reaction is a key method for the synthesis of 4-hydroxyquinoline (B1666331) derivatives. wikipedia.orgiipseries.org The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. rsc.orgwikipedia.org This initial step forms an anilidomethylenemalonic ester. wikipedia.org
The subsequent and often rate-limiting step is a thermal cyclization, which typically requires high temperatures (above 250°C), to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgmdpi.com This intermediate exists predominantly in its 4-oxo tautomeric form. wikipedia.org The final steps involve the saponification of the ester group to a carboxylic acid, followed by decarboxylation upon heating to yield the 4-hydroxyquinoline. wikipedia.orgwikidoc.org
A significant challenge of the Gould-Jacobs reaction is the harsh thermal conditions required for cyclization, which can lead to product decomposition. mdpi.com The regioselectivity of the cyclization is influenced by both steric and electronic factors, and asymmetrically substituted anilines can lead to a mixture of products. mdpi.com The reaction is particularly effective for anilines that possess electron-donating groups at the meta-position. wikipedia.org This methodology has been successfully applied to the synthesis of important compounds, including an intermediate for 4,7-dichloroquinoline (B193633). wikidoc.org More recent research has also utilized this cyclization to create novel 3,4,6-trisubstituted quinoline derivatives bearing functionalities suitable for further chemical transformations. researchgate.net
The Conrad-Limpach synthesis provides another route to 4-hydroxyquinolines (or their 4-quinolone tautomers) through the condensation of anilines with β-ketoesters. wikipedia.orgscribd.com The reaction's outcome is highly dependent on the temperature. wikipedia.org Under kinetic control at moderate temperatures, the aniline attacks the keto group of the β-ketoester, leading to a Schiff base intermediate that cyclizes to form a 4-hydroxyquinoline. wikipedia.orgquimicaorganica.org This is the standard Conrad-Limpach pathway.
However, under thermodynamic control at higher temperatures (around 140°C or more), the reaction follows the Knorr quinoline synthesis pathway. wikipedia.org In this case, the aniline attacks the ester group, forming a β-keto acid anilide, which then cyclizes to yield a 2-hydroxyquinoline. wikipedia.org
The cyclization step in the Conrad-Limpach synthesis often requires heating the intermediate Schiff base to approximately 250°C. wikipedia.org The use of an inert, high-boiling solvent like mineral oil can significantly improve the yields of the 4-hydroxyquinoline product. wikipedia.org A pertinent application of this method is the synthesis of 7-chloro-4-hydroxyquinoline, a key precursor to the antimalarial drug chloroquine, which starts from the condensation of m-chloroaniline with diethyl oxalacetate. mdpi.com
Modern and Advanced Synthetic Strategies
In response to the need for more efficient, selective, and environmentally benign synthetic methods, modern approaches have been developed. These strategies often feature milder reaction conditions and greater functional group tolerance.
Recent advancements in organic synthesis have led to the development of metal-free reactions for quinoline formation, avoiding the use of potentially toxic and expensive transition metals. nih.gov One such strategy involves an iodide-catalyzed tandem reaction starting from 2-styrylanilines. nih.govacs.org This process achieves a functionalization of C(sp³)–H bonds followed by cyclization to form the quinoline ring system. nih.gov
Another innovative metal-free approach is the acid-promoted rearrangement of arylmethyl azides. This method has been shown to regioselectively produce 3-bromoquinoline (B21735) derivatives. Specifically, the reaction can be used to synthesize 3-bromo-7-chloro-4-phenylquinoline, demonstrating a direct route to the target scaffold. acs.org Other metal-free methods include iodine-induced [4+2] cycloaddition reactions and protocols that use N-oxides as precursors. mdpi.com For example, quinoline-N-oxides can react with thiourea (B124793) upon activation with triflic anhydride (B1165640) in a regioselective deoxygenative C-H functionalization to produce quinoline-2-thiones. organic-chemistry.org These modern methods represent a move towards more sustainable and atom-economical chemical syntheses. nih.gov
Metal-Free Mediated Reactions in Quinoline Formation
Ionic Liquid Catalysis
Ionic liquids (ILs) have emerged as effective and often environmentally benign media and catalysts for the synthesis of quinoline derivatives. They can act as promoters in reactions that traditionally require harsh conditions or hazardous acids and bases. acs.org Several room-temperature ionic liquids, particularly those based on 1-butylimidazolium salts, have been successfully used in the Friedländer heteroannulation reaction to produce substituted quinolines. acs.org For instance, 1-butylimidazolium tetrafluoroborate (B81430) ([Hbim]BF₄) has been identified as a highly effective and recyclable ionic liquid for this purpose, promoting the reaction without the need for an additional catalyst. acs.org
Another approach involves using basic ionic liquids (BILs) in aqueous media, often enhanced by ultrasonic irradiation, to catalyze the condensation reaction for quinoline synthesis. nih.gov This method offers mild conditions, shorter reaction times, and high yields and selectivity without requiring a transition metal catalyst. nih.gov Furthermore, acidic ionic liquids supported on magnetic nanoparticles, such as magnetite nanoparticle-supported acidic ionic liquid (IL@Fe₃O₄), have been developed as highly efficient and reusable catalysts for the Friedländer reaction under solvent-free conditions. tandfonline.com This system allows for easy separation of the catalyst using an external magnet and demonstrates good thermal stability. tandfonline.com
Table 1: Examples of Ionic Liquid-Catalyzed Quinoline Synthesis
| Catalyst/Ionic Liquid | Reactants | Key Features | Source(s) |
|---|---|---|---|
| 1-Butylimidazolium tetrafluoroborate ([Hbim]BF₄) | o-Amino substituted aromatic carbonyls, cyclic/acyclic ketones | Acts as a recyclable promoter; no added catalyst needed; mild conditions. | acs.org |
| Magnetite nanoparticle-supported acidic IL (IL-1@Fe₃O₄) | 2-Aminoaryl ketone, β-ketoester/ketone | Solvent-free; catalyst is reusable via magnetic separation; high efficiency. | tandfonline.com |
| Imidazolium-based basic ionic liquid (BIL) | Isatin, ketones | Ultrasound-promoted; aqueous media; high selectivity and yields; mild conditions. | nih.gov |
Acid or Base Catalysis
Acid and base-catalyzed reactions represent traditional and widely used methods for constructing the quinoline scaffold. The Combes quinoline synthesis, for example, involves the acid-catalyzed condensation of anilines with β-diketones, followed by ring closure of the intermediate Schiff base. wikipedia.org Concentrated sulfuric acid (H₂SO₄) is a common catalyst for this annulation step. wikipedia.org Similarly, Brønsted acids have been shown to effectively catalyze the cyclization of N-alkyl anilines with alkynes or alkenes under metal- and solvent-free conditions, tolerating a range of functional groups like chloro and bromo substituents. rsc.orgdeepdyve.com
A significant development in this area is the acid-promoted rearrangement of arylmethyl azides with haloalkynes to regioselectively produce 3-haloquinoline derivatives. This method has been successfully applied to synthesize 3-Bromo-7-chloro-4-phenylquinoline . The reaction between m-chlorophenylmethyl azide (B81097) and a bromoalkyne proceeds under acidic conditions, yielding a mixture of regioisomers, including the desired 7-chloro substituted product. acs.org
Base-catalyzed methods are also prevalent. For instance, inexpensive bases like potassium hydroxide (B78521) (KOH) can be used for the synthesis of functionalized quinolines in solvent-free conditions. researchgate.net Another strategy involves the base-catalyzed thio-lactamization of 2-(1-arylvinyl)anilines with carbon disulfide (CS₂) to produce quinoline-2-thiones. rsc.org More complex cascades, such as the lithium-hexamethyldisilazane-catalyzed double annulation of benzonitriles and diynones, provide a one-pot synthesis of functionalized benzo[h]quinolines. nih.gov
Table 2: Synthesis of 3-Bromo-7-chloro-4-phenylquinoline via Acid-Promoted Rearrangement
| Starting Materials | Product | Yield | Conditions | Source(s) |
|---|
Molecular Iodine Mediated Reactions
Molecular iodine has gained prominence as a mild, efficient, and environmentally benign catalyst for various organic transformations, including the synthesis of quinolines. rsc.orgresearchgate.net It can be used in catalytic amounts (e.g., 1 mol%) for Friedländer annulation to produce a range of quinoline derivatives under mild conditions. rsc.org The Lewis acidic nature of iodine facilitates several organic reactions, making it a green alternative to many metal catalysts. researchgate.net
Iodine can also mediate intramolecular electrophilic aromatic cyclization of primary allylamines to synthesize quinolines under mild conditions, avoiding the need for metal catalysts. organic-chemistry.org This method is versatile, accommodating various substituents on the aromatic rings. organic-chemistry.org In some protocols, iodine is used as an oxidant or co-catalyst. For example, an iodine element-induced [4 + 2] cycloaddition has been proposed for synthesizing 2-acyl quinolines. mdpi.com Another approach uses iodine in combination with a copper catalyst for the decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid to form 2-substituted quinolines. organic-chemistry.org A novel method has also been developed for the regioselective iodination of quinolines at the C3 position using molecular iodine under metal-free conditions. acs.org
Table 3: Iodine-Mediated Quinoline Synthesis Strategies
| Reaction Type | Catalyst/Mediator | Key Features | Source(s) |
|---|---|---|---|
| Friedländer Annulation | Molecular iodine (1 mol%) | Mild and efficient; catalytic iodine. | rsc.org |
| Intramolecular Cyclization | Molecular iodine | Metal-free; synthesis from primary allylamines. | organic-chemistry.org |
| C3-Iodination | Molecular iodine | Regioselective; metal-free; prepares 3-iodoquinolines. | acs.org |
Catalyst-Free Protocols
The development of catalyst-free synthetic methods is a key goal in green chemistry, aiming to reduce costs and environmental impact. For the synthesis of quinoline derivatives, catalyst-free approaches have been successfully implemented, often utilizing microwave irradiation to accelerate reactions under solvent-free conditions. researchgate.net
One notable example is the regioselective aromatic nucleophilic substitution of 4,7-dichloroquinoline with various aromatic and aliphatic amines. This reaction proceeds efficiently under microwave heating without any added acid or base catalyst, yielding 4-aminoaryl/alkyl-7-chloroquinolines in quantitative amounts and short reaction times. researchgate.net The method also demonstrates high chemoselectivity, with the amino group reacting preferentially over a phenolic hydroxyl group. researchgate.net Such protocols highlight a move towards more sustainable and atom-economical synthetic strategies in heterocyclic chemistry. researchgate.net
Transition Metal-Catalyzed Processes
Copper-Catalyzed Cyclization and Click Chemistry
Copper catalysis is a powerful tool for the synthesis of quinolines and their derivatives, enabling a variety of cyclization and coupling reactions. Copper-catalyzed intermolecular cyclization reactions between anilines and terminal acetylene (B1199291) esters provide a straightforward route to quinoline derivatives in moderate to good yields. rsc.org Similarly, methods for producing 2-haloalkoxy-3-substituted quinolines involve the cyclization of 2-alkynylanilines using a commercially available CuI catalyst. bohrium.com A three-component cascade cyclization catalyzed by copper, using diaryliodonium salts, alkynyl sulfides, and nitriles, has also been developed to synthesize quinoline-4-thiols. acs.org
The copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is a highly efficient and regioselective method for creating 1,4-disubstituted 1,2,3-triazoles. nih.govbeilstein-journals.org This reaction has been extensively used to link the quinoline scaffold to other heterocyclic systems. For instance, novel hybrids containing a 7-chloroquinoline (B30040) core linked to a 1,2,3-triazole have been synthesized via Cu(I)-catalyzed click reactions between 4-azido-7-chloroquinoline and various terminal alkynes. mdpi.comfuture-science.com These reactions are often performed under mild conditions, sometimes using mechanochemical (milling) procedures which can be more efficient than solution-based methods. nih.govresearchgate.netnih.gov
Table 4: Examples of Copper-Catalyzed Synthesis of Quinoline Derivatives
| Reaction Type | Catalyst | Reactants | Product Type | Source(s) |
|---|---|---|---|---|
| Intermolecular Cyclization | Copper catalyst | Anilines, terminal acetylene esters | Substituted quinolines | rsc.org |
| Azide-Alkyne Cycloaddition (Click Chemistry) | Cu(I) species | 4-Azido-7-chloroquinoline, terminal alkynes | 7-Chloroquinoline- wikipedia.orgrsc.orgmdpi.com-triazole hybrids | mdpi.comfuture-science.com |
| Mechanochemical Click Reaction | Cu(II), Cu(I), or Cu(0) | Quinoline alkyne, phenyl azide | Quinoline-phenyl-1,2,3-triazole hybrids | nih.govresearchgate.net |
| Cascade Cyclization | Copper catalyst | Diaryliodonium salts, alkynyl sulfides, nitriles | Quinoline-4-thiols | acs.org |
Cobalt-Assisted C-H Bond Activation
Cobalt catalysis has emerged as a cost-effective and powerful strategy for C-H bond activation, enabling the synthesis of complex quinoline structures from simple precursors. These methods often employ a directing group, such as an aminoquinoline group, to guide the regioselective functionalization of C-H bonds. chim.itacs.org
For example, cobalt(III) catalysts have been used for the C(sp³)–H bond alkenylation of 8-methylquinoline (B175542) with alkynes, demonstrating high regioselectivity and tolerance for various functional groups under mild conditions. acs.org Other protocols describe the cobalt-catalyzed cyclization of acetophenones and anilines to yield diverse quinoline skeletons. mdpi.com The use of picolinamide (B142947) as a traceless directing group in cobalt-catalyzed oxidative annulation of benzylamides with alkynes allows for the synthesis of isoquinolines through C-H/N-H bond activation. chim.it Mechanistic studies suggest that these transformations can proceed through the formation of a key five-membered cobaltacycle intermediate. researchgate.net While direct synthesis of 3-bromo-7-chloroquinoline using this method is not explicitly detailed, the principles of directed C-H activation offer a potential pathway for functionalizing pre-formed quinoline cores.
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-Bromo-7-chloro-4-phenylquinoline |
| 1-Butylimidazolium tetrafluoroborate |
| Sulfuric acid |
| Potassium hydroxide |
| Carbon disulfide |
| Lithium-hexamethyldisilazane |
| Molecular iodine |
| Copper(I) iodide (CuI) |
| 4,7-dichloroquinoline |
| 4-Azido-7-chloroquinoline |
| 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde |
| Picolinamide |
| 8-methylquinoline |
| Trifluoromethanesulfonic acid (TfOH) |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) |
| m-Chlorophenylmethyl azide |
Palladium-Catalyzed Cross-Coupling Reactions for Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of halogenated quinolines. mdpi.com These reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. rsc.orguni-rostock.de The general mechanism for palladium-catalyzed C-N cross-coupling involves oxidative addition, insertion, transmetalation, and reductive elimination. rsc.org
In the context of dihaloquinolines like 4,7-dichloroquinoline, the reactivity of the halogen atoms can be influenced by the choice of ligands and reaction conditions. For instance, the reaction of 4,7-dichloroquinoline with adamantane-containing amines can selectively yield 4-amino-7-chloroquinoline or the corresponding diaminated product depending on the phosphine (B1218219) ligand used (e.g., BINAP or DavePhos). mdpi.com The bromine at position 3 and iodine at position 7 in compounds like 3-bromo-7-iodoquinoline (B1383054) create distinct reaction sites for sequential functionalization through various palladium-catalyzed couplings. smolecule.com
The synthesis of complex pharmaceutical compounds often relies on these cross-coupling strategies. For example, the large-scale synthesis of the B-Raf inhibitor, an oncology candidate, utilizes a C-N coupling of an aryl bromide with a diazabicycle. acs.org
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Quinoline Functionalization
| Starting Material | Reagent(s) | Catalyst/Ligand | Product | Yield (%) | Reference |
| 4,7-Dichloroquinoline | Amine 1a | Pd(dba)₂/BINAP | 4-Amino-7-chloroquinoline 7a | 52 | mdpi.com |
| 4,7-Dichloroquinoline | Amine 1a | Pd(dba)₂/DavePhos | Diaminated product 8a | ~Equal to BINAP | mdpi.com |
| Aryl bromide 106 | Diazabicycle 107 | L6-based catalyst | B-Raf inhibitor 108 | Not specified | acs.org |
| 4-Bromobenzo[b]thiophene | Piperazine | Pd catalyst | Brexpiprazole | Excellent | rsc.org |
| 3-Bromo-2-chloroquinoline | Benzo[b]thiophen-3-ylboronic acid | Pd(dppf)Cl₂ | 3-(Benzo[b]thiophen-3-yl)-2-chloroquinoline | Not specified | uni-rostock.de |
Oxidative Annulation Strategies
Oxidative annulation has emerged as a powerful and efficient method for constructing the quinoline scaffold. mdpi.comscilit.com These strategies often involve the formation of C-C and C-N bonds in a single step, leveraging transition-metal catalysis, photoredox chemistry, or metal-free conditions. mdpi.comscilit.com
Transition metal-catalyzed C-H activation is a highly attractive strategy for the regioselective functionalization of quinolines, offering an atom-economical approach. mdpi.comscilit.com This method allows for the direct introduction of functional groups at specific positions of the quinoline ring, often using a directing group to control the regioselectivity. mdpi.comrsc.org
For instance, the C-8 position of quinoline N-oxides can be selectively functionalized through rhodium-catalyzed allylation using vinylcyclopropanes as the allyl source. rsc.org Similarly, cobalt-catalyzed C-8 olefination and oxyarylation of quinoline N-oxides have been achieved. rsc.org The C-2 position of quinoline N-oxides can also be functionalized, for example, through copper-catalyzed amidation. rsc.org
The synthesis of quinolines through the dehydration coupling of anilines with alcohols or diols represents a significant advancement in oxidative annulation. mdpi.com These reactions are often catalyzed by transition metals like palladium or ruthenium. mdpi.com For example, a palladium acetate/2,4,6-collidine/Brønsted acid system can catalyze the aerobic oxidative aromatization of aliphatic alcohols and anilines to produce substituted quinolines. mdpi.com Another approach involves the ruthenium-catalyzed dehydration C-H coupling of arylamines with 1,3-diols. mdpi.com
The mechanism of these reactions generally involves the oxidation of the alcohol to an aldehyde or ketone, followed by condensation with the aniline and subsequent cyclization and aromatization. mdpi.com
Visible-light-mediated photocatalysis offers a mild and sustainable approach to quinoline synthesis. organic-chemistry.orgnih.govrsc.org These methods often utilize organic dyes or metal complexes as photocatalysts to initiate radical-mediated cyclization reactions. organic-chemistry.orgnih.gov
One such method involves the oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols, catalyzed by anthraquinone (B42736) under visible light, using DMSO as the oxidant. organic-chemistry.org This process avoids the need for metal catalysts and harsh oxidants. organic-chemistry.org Another example is the use of 9,10-phenanthrenequinone (PQ) as a photocatalyst for the synthesis of polysubstituted quinolines from 2-vinylarylimines. nih.gov The excited state of the photocatalyst initiates a one-electron oxidation of the substrate, triggering the cyclization cascade. nih.gov
Table 2: Examples of Photocatalytic Quinoline Synthesis
| Starting Materials | Photocatalyst | Oxidant | Product Type | Key Features | Reference |
| 2-Aminobenzyl alcohols, Secondary alcohols | Anthraquinone | DMSO | Quinolines | Metal-free, mild conditions | organic-chemistry.org |
| 2-Vinylarylimines | 9,10-Phenanthrenequinone | O₂ | Polysubstituted quinolines | Visible light, electrocyclization mechanism | nih.gov |
| Cinnamyl 2-(phenylamino)acetates | Not specified | Aerobic O₂ | Quinoline-fused lactones | Visible-light induced, intramolecular Povarov cyclization | acs.org |
| Aromatic enamines, Alkynes/Alkenes | Copper or Palladium catalysts | O₂ | Multi-substituted quinolines | Dual transition metal-visible light photoredox catalysis | researchgate.net |
Continuous Flow Microreactor Systems in Synthesis
Continuous flow microreactors are gaining prominence in chemical synthesis due to their enhanced heat and mass transfer, improved safety, and potential for scalability. researchgate.netlpp-group.commit.edu These systems allow for precise control over reaction parameters, leading to higher yields and purity. lpp-group.com
The synthesis of quinolines and other pharmaceuticals can be effectively translated from batch processes to continuous flow systems. researchgate.netazolifesciences.com This is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates. researchgate.netbeilstein-journals.org For example, the diazotization step in some syntheses, which produces unstable diazonium salts, is safer to perform in a microreactor. researchgate.net Flow chemistry also enables the use of unstable reagents and the rapid processing of highly unstable intermediates. azolifesciences.combeilstein-journals.org
Regioselective Synthesis Approaches
The ability to control the position of substituents on the quinoline ring is crucial for tailoring the properties of the final compound. Regioselective synthesis aims to achieve this control. acs.orgresearchgate.net
One approach involves the acid-promoted rearrangement of arylmethyl azides with 1-bromoalkynes, leading to the regioselective synthesis of 3-bromoquinoline derivatives. acs.org For instance, the reaction of p-chlorophenylmethyl azide with a bromoalkyne can yield 3-bromo-7-chloro-4-phenylquinoline. acs.org The electronic nature of substituents on the arylmethyl azide can influence the reaction yield. acs.org
Base-controlled metalation of chloro-substituted quinolines offers another route to regioselective functionalization. researchgate.net The choice of the metal amide base (e.g., LDA, lithium-magnesium amides, or lithium-zinc amides) can direct the functionalization to the C-3, C-2, or C-8 position of the quinoline ring. researchgate.net
Electrophilic Cyclization of Alkynylaniline and Alkynylaryl Azide Derivatives
A notable method for synthesizing 3-haloquinolines involves the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov This strategy utilizes various electrophiles like iodine monochloride (ICl), iodine (I₂), and bromine (Br₂) to induce a 6-endo-dig cyclization, yielding 3-halogenated quinolines in moderate to good yields. nih.gov While this approach is well-suited for preparing 3-iodoquinolines, the use of molecular bromine (Br₂) for creating 3-bromoquinolines can sometimes lead to complex mixtures or low yields. acs.org
An alternative and effective approach involves the regioselective synthesis of 3-bromoquinoline derivatives through a formal [4+2]-cycloaddition between an N-aryliminium ion, generated from an arylmethyl azide, and a 1-bromoalkyne. acs.org This metal-free method has shown success in producing a variety of 3-bromoquinoline derivatives. For instance, the reaction of m-chlorophenylmethyl azide with a suitable bromoalkyne can yield regioisomeric products, including 3-bromo-7-chloro-4-phenylquinoline and 3-bromo-5-chloro-4-phenylquinoline. acs.org The yields can be influenced by the electronic effects of substituents on the arylmethyl azide; electron-withdrawing groups like fluorine can decrease the nucleophilicity of the aromatic ring, leading to lower product yields compared to chlorine. acs.org
Table 1: Examples of 3-Bromoquinoline Derivatives Synthesized via Electrophilic Cyclization of Arylmethyl Azides
| Starting Arylmethyl Azide | Product | Yield (%) |
| m-Chlorophenylmethyl azide | 3-Bromo-7-chloro-4-phenylquinoline | 13 |
| m-Chlorophenylmethyl azide | 3-Bromo-5-chloro-4-phenylquinoline | 31 |
| p-Chlorophenylmethyl azide | 3-Bromo-6-chloro-4-phenylquinoline | 62 |
| o-Chlorophenylmethyl azide | 3-Bromo-8-chloro-4-phenylquinoline | 65 |
Data sourced from a study on the regioselective synthesis of 3-bromoquinoline derivatives. acs.org
Base-Controlled Regioselective Metalation with Metal Amides
Regioselective functionalization of chloro-substituted quinolines can be achieved through base-controlled metalation using metal amides. nih.govacs.org This technique allows for the specific introduction of functional groups at desired positions on the quinoline ring. The choice of the metal amide base is crucial for controlling the regioselectivity of the deprotonation.
For instance, lithium diisopropylamide (LDA) at low temperatures (e.g., -70 °C) can facilitate metalation at the C-3 position of the quinoline ring. nih.govfigshare.comresearchgate.net In contrast, the use of mixed lithium-magnesium or lithium-zinc amides can direct the functionalization to the C-2 or C-8 positions. nih.govfigshare.comresearchgate.net These methods provide a versatile toolkit for the synthesis of di- and trifunctionalized quinolines from chloro-substituted precursors. nih.govacs.org The regioselectivity of these reactions can often be rationalized through DFT calculations. figshare.comresearchgate.net
The use of hindered metal amide bases, such as TMPMgCl·LiCl (where TMP = 2,2,6,6-tetramethylpiperidyl), has proven effective for the direct magnesiation of various heterocycles, including quinolines. acs.org This approach can overcome challenges associated with a lack of regioselectivity and the propensity of some organometallic reagents to undergo nucleophilic substitution. acs.org For example, commercially available 3-bromoquinoline can undergo deprotonation at the C-2 position using TMPMgCl·LiCl, leading to the formation of 2,3-dibromoquinoline (B82864) after quenching with an appropriate electrophile. acs.org
Synthesis of Halogen-Substituted Quinolines via Condensation and Cyclization
Classical methods for quinoline synthesis, such as the Friedländer, Skraup, and Combes syntheses, rely on the condensation and subsequent cyclization of anilines with carbonyl compounds. nih.govrsc.orgiipseries.org These methods can be adapted to produce halogen-substituted quinolines by using appropriately substituted starting materials. For example, a modified Skraup synthesis can employ halo-substituted acroleins and anilines to generate 3-haloquinolines. nih.gov Similarly, the Friedländer synthesis, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, can be utilized. nih.govrsc.org
One specific example is the Vilsmeier-Haack reaction, which can be used to synthesize 7-bromo-2-chloroquinoline-3-carbaldehyde (B139717) from N-(3-bromophenyl)acetamide. In this process, a reagent formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) facilitates both the cyclization to form the quinoline core and formylation at the C-3 position, with concurrent chlorination at the C-2 position.
Green Chemistry Principles in Synthesis of this compound
The application of green chemistry principles to the synthesis of quinolines aims to reduce environmental impact by improving atom economy, utilizing recyclable materials, and employing alternative energy sources. rsc.orgrsc.org
Atom Efficiency and Waste Reduction
Many modern synthetic protocols for quinolines focus on maximizing atom economy. rsc.org Metal-free synthetic methods, for example, can contribute to waste reduction by avoiding the use of heavy metal catalysts that often require complex removal procedures. nih.gov One-pot, multicomponent reactions are particularly noteworthy for their high atom economy, as they combine several synthetic steps without isolating intermediates, thereby reducing solvent usage and waste generation. rsc.org
Recyclable Reaction Media
The use of recyclable reaction media is a cornerstone of green chemistry. Ionic liquids and polyethylene (B3416737) glycol (PEG) have emerged as effective and environmentally benign alternatives to traditional volatile organic solvents in quinoline synthesis. nih.govresearchgate.net
Ionic liquids, particularly imidazolium (B1220033) cation-based ones, can serve as both the solvent and promoter for the construction of substituted quinolines. nih.gov These reactions can proceed under metal-free conditions, offering advantages such as high yields, shorter reaction times, and the potential for recycling the reaction medium. nih.gov Similarly, polyethylene glycol (PEG-400) has been identified as an efficient and recyclable medium for certain C-H functionalization reactions of methylquinolines. researchgate.net
Heterogeneous catalysts, such as phosphotungstic acid, offer another avenue for greener synthesis. These catalysts can be used in solvent-free conditions for reactions like the Friedländer condensation and can be easily recovered and reused multiple times without a significant loss of activity, as shown in the table below. mdpi.com
Table 2: Reusability of Phosphotungstic Acid in Friedländer Condensation
| Run | Yield (%) |
| 1 | 95 |
| 2 | 94 |
| 3 | 94 |
| 4 | 93 |
| 5 | 93 |
Data from a study on the synthesis of polysubstituted quinolines using a recyclable catalyst. mdpi.com
Ultrasound Irradiation in Synthetic Procedures
Ultrasound irradiation has been increasingly recognized as a valuable tool in organic synthesis, aligning with the principles of green chemistry. rsc.orgrsc.org This technique can enhance reaction rates, improve yields, and often allows for milder reaction conditions compared to conventional heating methods. sciensage.inforesearchgate.net
In the context of quinoline synthesis, ultrasound has been successfully employed in various reactions. For instance, the click synthesis of certain 7-chloroquinoline derivatives has been achieved using ultrasound irradiation, leading to good to excellent yields in significantly reduced reaction times. researchgate.netsemanticscholar.org Studies have shown that ultrasound-assisted methods can provide higher yields in shorter times (e.g., 63-83% yield in 30-45 minutes) compared to conventional methods (e.g., 46-57% yield in 75-90 minutes) for the synthesis of α,β-unsaturated carbonyl compounds derived from substituted quinolines. sciensage.info The application of ultrasound promotes efficient energy transfer, contributing to faster and more efficient chemical transformations. researchgate.netsemanticscholar.org
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a significant green chemistry technique for the synthesis of organic and heterocyclic compounds, including quinoline derivatives. benthamdirect.com This method offers considerable advantages over conventional heating, such as a dramatic reduction in reaction times, enhancement in product yields, and improved atom economy. benthamdirect.com The application of microwave irradiation has been successfully employed in various synthetic strategies for quinoline-based scaffolds, utilizing both homogeneous and heterogeneous catalytic systems. benthamdirect.com
A notable application is the microwave-irradiated condensation for producing quinoline-fused 1,4-benzodiazepines. In one study, 6,7,8-substituted 3-bromomethyl-2-chloro-quinolines were reacted with 1,2-phenylenediamine in a microwave reactor at 80°C. rsc.org This approach yielded excellent isolated yields of the target benzodiazepines (92–97%), a significant improvement compared to the 62-65% yields obtained through conventional heating methods. rsc.org
Another example involves the Vilsmeier-Haack formylation, a key step in producing quinoline precursors. The synthesis of 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde was achieved by treating an acetanilide (B955) intermediate with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under microwave irradiation. jmpas.com This reaction proceeded efficiently, yielding the desired product, which serves as a versatile starting material for further derivatization. jmpas.com Microwave assistance has also been applied to palladium-catalyzed Suzuki coupling reactions to modify quinoline cores, completing reactions within 20-30 minutes. nih.gov
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Quinoline Derivatives
| Product | Synthetic Method | Conditions | Reaction Time | Yield | Source |
|---|---|---|---|---|---|
| Quinoline-fused 1,4-benzodiazepines | Condensation | Microwave, 80°C | Not Specified | 92-97% | rsc.org |
| Quinoline-fused 1,4-benzodiazepines | Condensation | Conventional Heating | Not Specified | 62-65% | rsc.org |
| 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde | Vilsmeier-Haack | Microwave | 1 hour | 94% | jmpas.com |
| 7-acetamido-2-aryl-quinoline-5,8-diones | Suzuki Coupling | Microwave, 140°C | 20-25 min | Good | nih.gov |
| Dihydropyrido[2,3-d]pyrimidines | Three-component reaction | Microwave, 125-135°C | 8-20 min | 68-82% | acs.org |
| Pyrazolo[3,4-b]pyridines | Three-component reaction | Conventional Heating | 8 hours | Lower Yield | acs.org |
Synthesis of Hybrid Structures Incorporating the this compound Moiety
Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophoric units into a single molecule. This approach aims to create new hybrid structures with potentially improved activity, higher selectivity, or reduced toxicity compared to the parent molecules.
Quinoline-Based Triazole Hybrids
The 1,2,3-triazole ring is an important scaffold in medicinal chemistry, often used as a stable linker to connect different pharmacophores. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a robust and highly efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles. nih.govfuture-science.com
A common pathway for synthesizing quinoline-triazole hybrids involves the reaction of a quinoline azide with a terminal alkyne. For instance, hybrids containing the 7-chloroquinoline moiety are frequently prepared starting from 4,7-dichloroquinoline. This precursor is first converted to 4-azido-7-chloroquinoline, which then undergoes a CuAAC reaction with a suitable alkyne derivative in the presence of a copper catalyst (e.g., CuSO₄) and a reducing agent like sodium ascorbate. future-science.commdpi.comnih.gov
To synthesize a hybrid specifically incorporating the This compound scaffold, a different strategy can be employed that leverages the reactivity of the C3-bromo group. A viable, though less commonly cited, synthetic route would involve:
Sonogashira Coupling: The this compound core can be reacted with a terminal alkyne (such as trimethylsilylacetylene) under Sonogashira coupling conditions. This palladium-catalyzed cross-coupling reaction would install the required alkyne functionality at the C3 position.
Deprotection: If a protected alkyne like trimethylsilylacetylene (B32187) is used, the silyl (B83357) group is subsequently removed to yield 3-ethynyl-7-chloroquinoline.
Click Chemistry (CuAAC): The resulting 3-ethynyl-7-chloroquinoline can then be reacted with a desired organic azide (R-N₃) via the copper-catalyzed click reaction to furnish the final 1,2,3-triazole-containing hybrid.
This multi-step approach allows for the precise installation of the triazole linker at the C3 position, providing access to a different class of constitutional isomers than those derived from 4-azido-7-chloroquinoline.
Table 2: Representative Quinoline-Triazole Hybrid Structures
| Compound Name | Starting Quinoline | Linker Position | Key Reaction | Source |
|---|---|---|---|---|
| 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde | 4,7-Dichloroquinoline | C4 of Quinoline | CuAAC | mdpi.com |
| Sulfonamide-tethered nih.govmdpi.comCurrent time information in Bangalore, IN.-triazole-quinoline hybrids | 4,7-Dichloroquinoline | C4 of Quinoline | CuAAC | future-science.com |
| 1-(7-chloroquinolin-4-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole (Hypothetical) | This compound | C3 of Quinoline | Sonogashira / CuAAC | N/A |
Quinoline-Benzimidazole Hybrids
Benzimidazole (B57391) is another privileged heterocyclic structure with a wide range of documented biological activities. irb.hr Hybrid molecules that covalently link the quinoline and benzimidazole scaffolds have been a subject of significant research interest. irb.hrmdpi.com
The synthesis of these hybrids often involves multi-step procedures where the two heterocyclic systems are connected through various linkers. mdpi.com A common method involves the condensation of a quinoline derivative bearing an aldehyde group with a substituted o-phenylenediamine. irb.hrmdpi.com For example, a 7-chloro-4-aminoquinoline benzaldehyde (B42025) can be reacted with various benzene-1,2-diamines in the presence of a condensing agent like sodium metabisulfite (B1197395) (Na₂S₂O₅) to yield the target quinoline-benzimidazole hybrid. mdpi.com In these examples, the linkage is not directly between the atoms of the two core rings but through a more complex chain. irb.hrmdpi.com
A more direct approach to creating a hybrid from This compound would involve forming a C-N bond between the C3 position of the quinoline and one of the nitrogen atoms of the benzimidazole ring. This can be achieved through palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination or an Ullmann condensation. In this proposed synthesis:
this compound would be reacted with a benzimidazole derivative (which has a free N-H group).
The reaction would be carried out in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).
This would directly forge a C3-N1 bond, covalently linking the two heterocyclic systems without an extended spacer. This route offers a streamlined way to access a novel class of compact quinoline-benzimidazole hybrids.
Table 3: Representative Quinoline-Benzimidazole Hybrid Structures
| Compound Type | Linker Description | Key Reaction | Source |
|---|---|---|---|
| 7-Chloro-4-aminoquinoline-benzimidazoles | Phenyl or Propoxy linker | Condensation of aldehyde with diamine | irb.hrmdpi.com |
| 1,2,3-Triazole-Containing Quinoline–Benzimidazole Hybrids | Triazole-methyl-phenoxy linker | CuAAC and Condensation | nih.gov |
| 3-(1H-benzo[d]imidazol-1-yl)-7-chloroquinoline (Hypothetical) | Direct C-N bond | Buchwald-Hartwig Amination | N/A |
Reactivity and Chemical Transformations of 3 Bromo 7 Chloroquinoline
Electrophilic and Nucleophilic Substitution Reactions
The quinoline (B57606) ring system is generally less reactive towards electrophilic substitution than benzene (B151609) due to the deactivating effect of the nitrogen atom. For 3-bromo-7-chloroquinoline, the presence of two deactivating halogen substituents further reduces the electron density of the aromatic rings. Electrophilic attack, when it occurs, is predicted to take place on the benzene ring, as the pyridine (B92270) ring is more deactivated. The positions meta to the chloro group and ortho/para to the directing influence of the fused pyridine ring (positions 5 and 6) are the most likely sites for substitution. However, direct electrophilic substitution reactions such as nitration or sulfonation on this compound are challenging due to the deactivated nature of the ring system. thieme-connect.com
Conversely, the electron-deficient nature of the quinoline ring, particularly the pyridine moiety, makes it susceptible to nucleophilic attack. In this compound, the positions ortho and para to the nitrogen atom (C2 and C4) are the most activated towards nucleophilic substitution. However, since these positions are not substituted with leaving groups, direct nucleophilic aromatic substitution (SNAr) at these sites is not typical.
The halogen substituents themselves can be targets for nucleophilic substitution. The chlorine atom at C7 is susceptible to displacement by nucleophiles, a common reaction for 7-haloquinolines. researchgate.net The bromine at C3 is generally less reactive towards simple SNAr reactions compared to halogens at C2 or C4. thieme-connect.de Nucleophilic substitution reactions often require forcing conditions or activation through metal catalysis. For instance, amination at the C3 position can be challenging and may require specific strategies like reduction of a nitro group introduced via other synthetic routes.
Functionalization Strategies at Bromine and Chlorine Sites
The presence of two different halogen atoms at distinct positions on the quinoline core of this compound allows for selective functionalization through various cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds is key to these selective transformations. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, enabling selective functionalization at the C3 position. nih.govacs.org
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile method for forming carbon-carbon bonds. By carefully selecting the reaction conditions, it is possible to selectively couple an aryl or vinyl boronic acid at the more reactive C3-bromo position, leaving the C7-chloro position intact for subsequent transformations. nih.gov This stepwise functionalization is a powerful tool in the synthesis of complex, polysubstituted quinolines.
Buchwald-Hartwig Amination: This reaction provides a direct route to introduce nitrogen-based nucleophiles. The higher reactivity of the C-Br bond allows for the selective amination at the C3 position of this compound. Studies on analogous dihaloquinolines, such as 6-bromo-2-chloroquinoline, have demonstrated that selective amination at the bromo-substituted position can be achieved with high yields, providing a blueprint for the functionalization of this compound. nih.govdntb.gov.ua This selectivity is crucial for the synthesis of various biologically active aminoquinolines. mdpi.comresearchgate.net
Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. Similar to other palladium-catalyzed couplings, the C3-bromo position of this compound is expected to be more reactive than the C7-chloro position, allowing for the selective introduction of alkynyl groups at C3. organic-chemistry.orgchim.itresearchgate.netsigmaaldrich.cn This methodology is valuable for the construction of rigid, extended π-systems based on the quinoline scaffold. nih.gov
Reactions with Organometallic Reagents
The reaction of this compound with strong organometallic bases can lead to deprotonation or halogen-metal exchange, providing intermediates for further functionalization. The regioselectivity of these reactions is influenced by the nature of the base and the reaction conditions.
Mixed Lithium-Magnesium Reagents
Mixed lithium-magnesium reagents, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), are highly effective bases for the regioselective metalation of various aromatic and heteroaromatic compounds. durham.ac.ukacs.org In the case of chloroquinolines, these reagents have been shown to selectively deprotonate the ring at specific positions. For example, the magnesiation of 7-chloroquinolines can be directed to either the C4 or C8 position depending on the specific reagent and conditions. durham.ac.uk For this compound, reaction with TMPMgCl·LiCl is expected to lead to deprotonation at one of the available ring positions, likely C2 or C8, or potentially halogen-metal exchange at the C3-bromo position depending on the temperature and stoichiometry. acs.org The resulting organomagnesium intermediate can then be trapped with various electrophiles to introduce new functional groups. durham.ac.uk
Mixed Zinc-Lithium Reagents
Mixed zinc-lithium reagents, such as TMP₂Zn·2MgCl₂·2LiCl, exhibit different reactivity and selectivity profiles compared to their lithium-magnesium counterparts. d-nb.info These reagents can effect regioselective zincation of halo-substituted heterocycles. While specific studies on this compound are not prevalent, the use of these reagents on other chloroquinolines suggests that selective metalation at positions C2 or C8 is feasible. researchgate.net The resulting organozinc species are valuable intermediates for subsequent cross-coupling reactions.
Lithium and Mixed Magnesium-Lithium Amides
Lithium amides, particularly lithium diisopropylamide (LDA), are strong, non-nucleophilic bases widely used for the deprotonation of weakly acidic protons. researchgate.net In the context of chloroquinolines, LDA has been shown to selectively metalate the C3 position of 4,7-dichloroquinoline (B193633) at low temperatures. durham.ac.uk This suggests that for this compound, lithiation with LDA could potentially occur at an available position on the pyridine ring, such as C2 or C4 if they were unsubstituted. However, the presence of the bromo substituent at C3 directs the reactivity. Directed ortho-lithiation of chloroquinolines has been demonstrated to be a viable strategy for introducing substituents at specific positions. researchgate.net Mixed magnesium-lithium amides offer an alternative with potentially different regioselectivities. researchgate.net
Oxidative Conversions and N-Oxide Formation
The nitrogen atom of the quinoline ring can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid. thieme-connect.deliverpool.ac.ukresearchgate.netgoogle.com The N-oxidation of the quinoline ring in this compound would lead to the formation of This compound N-oxide .
The formation of the N-oxide has significant implications for the reactivity of the quinoline system. The N-oxide group is strongly activating towards nucleophilic substitution at the C2 and C4 positions. Furthermore, the N-oxide can be used as a handle for further functionalization. For instance, quinoline N-oxides can undergo deoxygenative functionalization reactions, allowing for the introduction of various substituents at the C2 position. While specific studies on the oxidative conversions of this compound are not extensively reported, the general reactivity patterns of quinoline N-oxides provide a framework for predicting its chemical behavior. liverpool.ac.uk For example, treatment of a quinoline N-oxide with phosphorus oxychloride (POCl₃) can lead to chlorination at the C2 position. nih.gov
Derivatization via Click Chemistry
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the derivatization of quinoline scaffolds. mdpi.comresearchgate.netmdpi.com This methodology allows for the efficient and regioselective formation of 1,2,3-triazole-linked quinoline conjugates. While direct click chemistry on this compound is not extensively documented, the high reactivity of related chloro- and bromo-quinolines in such transformations highlights the potential for its application.
The primary approach involves the introduction of an azide (B81097) or an alkyne functionality onto the quinoline ring, which then serves as a handle for the cycloaddition reaction. For instance, 4-azido-7-chloroquinoline, synthesized from 4,7-dichloroquinoline, is a common precursor for creating diverse quinoline-based triazoles. mdpi.comfuture-science.com This azide derivative readily undergoes CuAAC with various terminal alkynes to yield 1,4-disubstituted 1,2,3-triazoles.
A notable example is the synthesis of 2-bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. In this multi-step synthesis, 4-azido-7-chloroquinoline is coupled with the alkyne derivative of 2-bromobenzaldehyde (B122850) in the presence of a copper(I) catalyst. mdpi.com The reaction proceeds smoothly to afford the corresponding triazole-linked quinoline hybrid.
Similarly, one-pot sequential reactions have been developed to streamline the synthesis of these complex molecules. An example is the synthesis of 2-chloro-7-methyl-3-({4-[(4-nitrophenoxy)methyl]-1H-1,2,3-triazol-1-yl}methyl)quinoline. mdpi.com This process involves the in situ generation of the azide from the corresponding chloromethylquinoline, followed by the copper-catalyzed click reaction with a terminal alkyne in a single vessel.
The versatility of this approach is further demonstrated by the synthesis of sulfonamide-tethered mdpi.comCurrent time information in Bangalore, IN.acs.org-triazole-quinoline hybrids. future-science.com In these syntheses, either a quinoline-containing alkyne is reacted with an azido-sulfonamide, or an azido-quinoline is reacted with a sulfonamide-containing alkyne. These reactions typically proceed under mild conditions, using a copper(I) source, such as CuSO₄ and a reducing agent like sodium ascorbate, in a suitable solvent system like t-BuOH/water. future-science.com
The following table summarizes representative examples of click chemistry reactions involving the 7-chloroquinoline (B30040) scaffold, illustrating the scope of this derivatization strategy.
| Quinoline Precursor | Alkyne/Azide Partner | Catalyst System | Product | Reference |
| 4-Azido-7-chloroquinoline | O-propargylated 2-bromobenzaldehyde | CuSO₄ / Sodium Ascorbate | 2-bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde | mdpi.com |
| 3-(Chloromethyl)-2-chloro-7-methylquinoline | 1-Nitro-4-(prop-2-ynyloxy)benzene | CuSO₄ / Sodium Ascorbate | 2-chloro-7-methyl-3-({4-[(4-nitrophenoxy)methyl]-1H-1,2,3-triazol-1-yl}methyl)quinoline | mdpi.com |
| 7-Chloro-4-(prop-2-yn-1-yloxy)quinoline | 4-Azidosulfonamides | CuSO₄·5H₂O / Sodium Ascorbate | Sulfonamide-tethered mdpi.comCurrent time information in Bangalore, IN.acs.org-triazole-quinoline hybrids | future-science.com |
| 4-Azido-7-chloroquinoline | Sulfonamide-based alkynes | CuSO₄·5H₂O / Sodium Ascorbate | Sulfonamide-quinoline- mdpi.comCurrent time information in Bangalore, IN.acs.org-triazole hybrids | future-science.com |
These examples underscore the potential for derivatizing the this compound core using click chemistry. The bromine at the 3-position could potentially be converted to an azide or an alkyne to participate in CuAAC reactions, or it could be retained as a reactive handle for further functionalization after the triazole ring has been installed.
Cascade Reactions and Annulation Processes
Cascade reactions and annulation processes offer an efficient and atom-economical approach to the synthesis of complex heterocyclic systems, including substituted quinolines. These reactions often involve a series of intramolecular and intermolecular transformations in a single synthetic operation, leading to a rapid increase in molecular complexity from simple starting materials.
A significant example of a cascade reaction leading to a this compound derivative is the regioselective synthesis of 3-bromo-7-chloro-4-phenylquinoline. acs.org This process involves the acid-promoted rearrangement of m-chlorophenylmethyl azide to generate an N-aryliminium ion intermediate. This intermediate then undergoes a formal [4+2] cycloaddition with a 1-bromoalkyne, such as bromophenylacetylene. The resulting dihydroquinoline crude product is subsequently oxidized with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to yield the final aromatic quinoline. This method demonstrates the construction of the this compound core through a sequence of bond-forming events in a controlled manner.
The scope of such cascade reactions is broad and can be extended to synthesize a variety of 3-haloquinolines by employing different haloalkynes. acs.org Furthermore, the use of other nucleophilic partners, such as alkenes, can lead to the diastereoselective synthesis of tetrahydroquinoline derivatives.
Transition-metal-catalyzed reactions are also pivotal in developing cascade sequences for quinoline synthesis. chim.it For instance, palladium-catalyzed cascade reactions involving intramolecular N-arylation followed by intermolecular carboamination have been used to construct fused tricyclic nitrogen heterocycles, including hexahydropyrroloquinolines. nih.gov While not directly starting from or yielding this compound, these methods showcase the power of cascade catalysis in building complex quinoline-based architectures.
Annulation reactions, which involve the formation of a new ring onto an existing one, are fundamental to quinoline synthesis. The Friedländer annulation, a classic method, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. organic-chemistry.org Modern variations of this reaction utilize various catalysts to improve efficiency and substrate scope. Other annulation strategies include the Doebner-von Miller reaction, the Combes synthesis, and the Gould-Jacobs reaction. acs.org These methods could potentially be adapted for the synthesis of this compound by selecting appropriately substituted precursors.
Recent advances in annulation chemistry have led to the development of novel methods for quinoline synthesis. For example, a [3+1+1+1] annulation of arylamines, arylaldehydes, and dimethyl sulfoxide (B87167) (DMSO) has been reported for the synthesis of 3-arylquinolines. organic-chemistry.org Another approach involves the electrophilic cyclization of N-(2-alkynyl)anilines, which can be triggered by reagents like iodine, to produce 3-iodoquinolines. acs.org The subsequent conversion of the iodo group to a bromo group could provide a route to 3-bromoquinolines.
The following table provides a summary of a key cascade reaction for the synthesis of a this compound derivative.
| Starting Materials | Key Reagents/Catalysts | Reaction Type | Product | Reference |
| m-Chlorophenylmethyl azide, Bromophenylacetylene | Triflic acid (TfOH), 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Acid-promoted rearrangement / [4+2] Cycloaddition / Oxidation | 3-Bromo-7-chloro-4-phenylquinoline | acs.org |
These cascade and annulation strategies represent powerful synthetic tools for accessing the this compound scaffold and its derivatives, providing a foundation for the exploration of their chemical and biological properties.
Applications of 3 Bromo 7 Chloroquinoline and Its Derivatives in Research
Medicinal Chemistry and Drug Discovery Scaffolds
3-Bromo-7-chloroquinoline serves as a crucial scaffold in medicinal chemistry due to its unique structural and electronic properties. The quinoline (B57606) core itself is a privileged structure in drug discovery, known for its presence in numerous natural products and synthetic drugs. tandfonline.com The strategic placement of a bromine atom at the 3-position and a chlorine atom at the 7-position significantly influences the molecule's reactivity and biological activity. These halogen substituents can enhance binding affinity to biological targets, modulate metabolic stability, and provide synthetic handles for further chemical modifications. Researchers utilize this halogenated quinoline as a building block to synthesize more complex molecules with potential therapeutic applications, exploring its utility in developing agents for infectious diseases and cancer. smolecule.com The versatile reactivity of the bromo and chloro groups allows for a wide range of chemical transformations, making it an ideal intermediate for creating diverse libraries of compounds for biological screening. smolecule.com
Antimalarial Agent Development
The 7-chloroquinoline (B30040) core is famously associated with antimalarial drugs, most notably chloroquine. mdpi.comnih.gov Consequently, this compound and its derivatives are subjects of intense research for developing new and more effective antimalarial agents, particularly in the face of growing drug resistance. future-science.com The development of hybrid molecules, which combine the 7-chloroquinoline pharmacophore with other bioactive moieties like sulfonamides or triazoles, is a promising strategy to overcome resistance. mdpi.comfuture-science.com This approach aims to create structurally diverse drugs that may act via multiple mechanisms, making it more difficult for the Plasmodium parasite to develop resistance. future-science.com
Research has shown that derivatives of 7-chloroquinoline exhibit significant in vitro activity against Plasmodium falciparum, the most lethal species causing malaria. future-science.comtandfonline.com For instance, studies on 7-chloroquinoline-sulfonamide hybrids have reported IC₅₀ values (the concentration required to inhibit 50% of parasite growth) ranging from 1.49 to 13.49 μM against the 3D7 strain of P. falciparum. future-science.comresearchgate.net Another study on novel 7-chloroquinoline derivatives synthesized via click chemistry under ultrasound irradiation also demonstrated moderate to high antimalarial activity, with IC₅₀ values below 50 μM for the most active compounds. tandfonline.com
Table 1: Antimalarial Activity of Selected 7-Chloroquinoline Derivatives
| Compound Type | Target Strain | IC₅₀ Range (μM) | Reference |
|---|---|---|---|
| 7-Chloroquinoline-Sulfonamide Hybrids | P. falciparum (3D7) | 1.49 - 13.49 | future-science.comresearchgate.net |
| Ultrasound-Synthesized 7-Chloroquinoline Derivatives | P. falciparum | 11.92 - 79.71 | tandfonline.com |
| 1H-1,2,3-Triazole-Tethered Isatin-7-chloroquinoline | P. falciparum (W2) | 1.211 | researchgate.net |
This table is for illustrative purposes and represents data from various 7-chloroquinoline derivatives, not exclusively this compound itself.
Anticancer and Antiproliferative Activities
The quinoline scaffold is a key component in several anticancer agents, and derivatives of this compound are being investigated for their potential in this area. tandfonline.comnih.govevitachem.com Research indicates that these compounds can induce apoptosis (programmed cell death) and inhibit the proliferation of various cancer cell lines. The 7-chloroquinoline moiety has been identified as a potential chemosensitizer, meaning it could be used in combination with other anticancer drugs to enhance their effectiveness. mdpi.com
Derivatives have shown cytotoxic effects against multiple tumor types. For example, certain novel 7-chloroquinoline derivatives have been tested against human breast cancer (MCF-7), colon carcinoma (HCT-116), and cervical carcinoma (HeLa) cell lines. tandfonline.com In one study, specific derivatives demonstrated potent activity, particularly against MCF-7 cells. tandfonline.com The mechanism of action is thought to involve interference with DNA synthesis and other cellular processes essential for cancer cell survival. evitachem.com
Table 2: In Vitro Anticancer Activity of Selected 7-Chloroquinoline Derivatives
| Cell Line | Compound | IC₅₀ (μM) | Reference |
|---|---|---|---|
| HCT-116 (Colon Carcinoma) | Derivative 3 | 23.39 | tandfonline.com |
| HCT-116 (Colon Carcinoma) | Derivative 9 | 21.41 | tandfonline.com |
| MCF-7 (Breast Cancer) | Derivative 9 | 346.14 (Normal HL-7702) vs. potent on MCF-7 | tandfonline.com |
This table is for illustrative purposes and represents data from various 7-chloroquinoline derivatives.
Antibacterial and Antiviral Properties
Quinoline derivatives are well-established as a class of compounds with broad-spectrum antimicrobial activity. tandfonline.comresearchgate.net The inclusion of halogen atoms like bromine and chlorine can enhance these properties. Research into derivatives of this compound has explored their potential against various pathogens, including drug-resistant bacteria such as Mycobacterium tuberculosis and Staphylococcus aureus. tandfonline.com The mechanism of antibacterial action often involves the inhibition of crucial bacterial enzymes like DNA gyrase and topoisomerase IV, which are necessary for DNA replication and cell division.
In addition to antibacterial effects, these compounds have been explored for antiviral applications. mdpi.com The quinoline core is present in molecules investigated for activity against viruses, and hybridization strategies are being used to develop new potential antiviral agents. mdpi.com For example, quinoline-based triazole hybrids have been synthesized and studied for their potential to interact with viral targets, such as proteins associated with SARS-CoV-2. mdpi.com
Anti-inflammatory and Antifungal Applications
The quinoline nucleus is associated with anti-inflammatory properties, and derivatives of this compound are being explored in this context. tandfonline.comresearchgate.net The development of novel compounds based on this scaffold aims to identify new agents that can modulate inflammatory pathways.
Furthermore, these derivatives have been evaluated for their antifungal activity. tandfonline.comtandfonline.comresearchgate.net Studies have screened 7-chloroquinoline compounds against fungal strains such as Aspergillus fumigatus and Candida albicans, showing moderate to good inhibition zones in some cases. tandfonline.com The structural versatility of the quinoline ring allows for modifications aimed at optimizing antifungal potency. nih.gov
Targeting Specific Biological Pathways
A key aspect of modern drug discovery is the development of molecules that interact with specific biological targets. Derivatives of this compound are valuable tools for this purpose. Their mechanism of action often involves the modulation of key cellular pathways through enzyme inhibition or interference with macromolecular synthesis. smolecule.comevitachem.com
Specific targets identified for related quinoline compounds include:
DNA Gyrase and Topoisomerase: Inhibition of these bacterial enzymes is a common mechanism for the antibacterial activity of quinoline derivatives.
Protein Arginine Methyltransferase 5 (PRMT5): A derivative, 7-Bromo-3-chloro-5-fluoroquinolin-2-amine, has been identified as an inhibitor of PRMT5, an enzyme implicated in various cancers. smolecule.com
Heme Detoxification: In the context of malaria, 4-amino-7-chloroquinolines are known to interfere with the parasite's detoxification of heme, a byproduct of hemoglobin digestion, leading to a buildup of toxic heme and parasite death. nih.gov
Enzyme Inhibition and DNA Interference: More broadly, these compounds can bind to the active sites of various enzymes or interfere with DNA synthesis and cell division processes, contributing to their anticancer effects. evitachem.com
Development of Biological Probes
Beyond direct therapeutic applications, this compound and its close analogs serve as biological probes. These molecules are used in research to investigate cellular mechanisms and the function of specific biological targets. smolecule.com By using a molecule with a known structure to interact with cellular systems, researchers can study binding affinities, identify new drug targets, and elucidate complex biological pathways. smolecule.com The reactivity of the halogen atoms allows for the attachment of fluorescent tags or other reporter groups, further enhancing their utility as probes in biochemical and cell-based assays.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For quinoline derivatives, the nature and position of substituents on the heterocyclic ring system significantly influence their pharmacological effects.
Research into the antiplasmodial activity of 7-substituted 4-aminoquinolines has provided valuable SAR insights. acs.org Studies have demonstrated that 7-iodo- and 7-bromo-aminoquinolines are as potent as their 7-chloro counterparts against both chloroquine-susceptible and chloroquine-resistant strains of Plasmodium falciparum. acs.org In contrast, derivatives with 7-fluoro or 7-trifluoromethyl groups showed reduced activity, particularly against resistant strains. acs.org This suggests that the size and electronic properties of the halogen at the 7-position play a critical role in the compound's mechanism of action, which is thought to involve interference with heme polymerization in the parasite's food vacuole. acs.org The high efficacy of bromo- and chloro-substituted quinolines highlights their importance in the design of new antimalarial agents. acs.orgacs.org The heterocyclic structure of quinoline derivatives can enhance the binding affinity of drugs to their biological targets, thereby improving therapeutic potential. dakenchem.com
Table 1: Comparative Antiplasmodial Activity of 7-Substituted Aminoquinolines Data synthesized from findings in the Journal of Medicinal Chemistry. acs.org
| Substituent at 7-Position | Activity vs. Chloroquine-Susceptible P. falciparum | Activity vs. Chloroquine-Resistant P. falciparum |
|---|---|---|
| -Cl (Chloro) | Active (IC50s of 3−12 nM) | Active (IC50s of 3−12 nM) |
| -Br (Bromo) | Active (IC50s of 3−12 nM) | Active (IC50s of 3−12 nM) |
| -I (Iodo) | Active (IC50s of 3−12 nM) | Active (IC50s of 3−12 nM) |
| -F (Fluoro) | Less Active (IC50s of 15−50 nM) | Substantially Less Active (IC50s of 18−500 nM) |
| -CF3 (Trifluoromethyl) | Less Active (IC50s of 15−50 nM) | Substantially Less Active (IC50s of 18−500 nM) |
Materials Science Applications
The unique structural and electronic properties of halogenated quinolines make them valuable building blocks in materials science. evitachem.com Their stable aromatic core and the potential for functionalization at the halogen positions allow for the synthesis of novel materials with tailored characteristics. dakenchem.com
Quinoline derivatives, including halogenated variants, show significant potential in the development of optoelectronic materials. dakenchem.com These compounds are used in the synthesis of organic semiconductors and materials for organic light-emitting diodes (OLEDs) and solar cells. dakenchem.com The chemical stability and diverse electronic properties inherent to the quinoline structure are advantageous for designing these new high-tech materials. dakenchem.com
In the field of advanced materials, halogenated quinolines are explored for their use in creating conductive polymers. For instance, 2-bromo-7-chloroquinoline (B1286697) has been identified as a useful compound for this purpose. These polymers are promising for applications in organic electronics.
The structural properties of compounds like this compound and its isomers make them suitable as precursors for developing dyes. evitachem.com Their ability to undergo substitution reactions allows for the creation of tailored compounds with specific chromophoric properties for various industrial uses.
Catalyst Development
Halogenated quinolines serve as important precursors or ligands in the field of catalyst development. evitachem.com Their derivatives can be utilized in transition metal-catalyzed reactions, acting as ligands that influence the efficiency and selectivity of the catalytic process. The specific electronic and steric effects imparted by the bromine and chlorine substituents can be harnessed to fine-tune the performance of catalysts for specific organic transformations.
Intermediate in Complex Heterocyclic Compound Synthesis
One of the most significant applications of this compound and related compounds is their role as versatile intermediates in organic synthesis. dakenchem.com The differential reactivity of the bromine and chlorine atoms allows for selective and sequential functionalization through various cross-coupling and substitution reactions. smolecule.com
The bromine atom, particularly at positions like C2 or C3, is often targeted for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling to form new carbon-carbon bonds. smolecule.com The chlorine atom can be replaced through nucleophilic substitution reactions. This orthogonal reactivity is a powerful tool for synthetic chemists, enabling the construction of complex molecular architectures from a relatively simple starting material. smolecule.com For example, 3-bromoquinoline (B21735) derivatives have been used as key intermediates in the synthesis of bioactive indoloquinoline alkaloids. researchgate.net Similarly, 3-bromoquinoline can be converted in a three-step process to 2,3-dichloroquinoline, another important synthetic precursor. tandfonline.com This synthetic flexibility positions halogenated quinolines as crucial building blocks for creating diverse and complex heterocyclic compounds for applications in pharmaceuticals and materials science. dakenchem.com
Table 2: Chemical Compounds Mentioned
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 84973-05-7 | C₉H₅BrClN |
| 2-Bromo-7-chloroquinoline | 1044764-18-2 | C₉H₅BrClN |
| 3-Bromo-7,8-dichloroquinoline | Not specified | C₉H₄BrCl₂N |
| 3-Bromo-6-chloroquinoline-8-carboxylic acid | 860206-90-2 | C₁₀H₅BrClNO₂ |
| Ethyl 7-bromo-3-chloroquinoline-2-carboxylate | Not specified | C₁₂H₉BrClNO₂ |
| 3-Bromo-7-iodoquinoline (B1383054) | 1354223-46-3 | C₉H₅BrIN |
| 3-Bromo-4-chlorocinnoline | 80334-78-7 | C₈H₄BrClN₂ |
| 4-Azido-7-chloroquinoline | 20415-33-4 | C₉H₅ClN₄ |
| 2-Bromo-3-(prop-2-yn-1-yloxy) benzaldehyde (B42025) | Not specified | C₁₀H₇BrO₂ |
| Chloroquine | 54-05-7 | C₁₈H₂₆ClN₃ |
| 3-Bromoquinoline | 5332-24-1 | C₉H₆BrN |
| 2,3-Dichloroquinoline | 35567-37-0 | C₉H₅Cl₂N |
| 7-Bromo-3-chloro-5-fluoroquinolin-2-amine | Not specified | C₉H₅BrClFN₂ |
| 3-Bromo-7-chloroisoquinoline | 1246552-90-8 | C₉H₅BrClN |
Design of Chiral Compounds
The strategic placement of bromine and chlorine atoms on the quinoline scaffold of this compound offers versatile handles for the construction of complex chiral molecules. While direct asymmetric synthesis starting from this compound is not extensively documented, its derivatives serve as key precursors in the design and synthesis of chiral compounds through various established methodologies. These strategies primarily involve the introduction of chirality via catalytic asymmetric reactions or by the resolution of racemic mixtures.
One of the fundamental derivatives, 3-bromo-7-chloro-4-phenylquinoline, can be synthesized through a regioselective reaction, providing a platform for further chiral modifications. acs.org Although the synthesis of this precursor itself is not asymmetric, its functional groups are amenable to reactions that can introduce stereocenters.
A prevalent strategy for inducing chirality in quinoline-based structures is through the enantioselective reduction of a prochiral ketone. This approach has been successfully applied to the synthesis of optically active 4-carbinol quinoline derivatives. durham.ac.uk A hypothetical, yet plausible, pathway for a derivative of this compound would involve the formation of a ketone at a specific position, followed by a ruthenium-catalyzed enantioselective reduction to yield a chiral alcohol. This method has been shown to produce high enantiomeric fractions. durham.ac.uk
Another powerful technique for generating chiral centers is through enantioselective epoxidation. For instance, in the synthesis of the anti-tuberculosis drug Bedaquiline, a related bromo-chloroquinoline derivative, 6-bromo-2-chloroquinoline-3-formaldehyde, is utilized as a starting material. nih.gov An enantioselective sulfur ylide epoxidation of the aldehyde group leads to the formation of a chiral epoxide with high diastereoselectivity and enantioselectivity. nih.gov This epoxide then serves as a key intermediate for further stereospecific reactions.
The resolution of racemic mixtures is another viable method for obtaining enantiomerically pure quinoline derivatives. For example, the separation of the enantiomers of the antimalarial drug mefloquine (B1676156) has been achieved using chiral resolving agents such as 3-bromo-8-camphorsulfonic acid and O,O'-di-p-toluoyl-tartaric acid. mdpi.com This technique could be theoretically applied to racemic derivatives of this compound that possess a suitable functional group for salt formation with a chiral acid or base.
Furthermore, palladium-catalyzed amination reactions on dichloroquinoline precursors highlight the potential for introducing nitrogen-containing substituents. researchgate.net These substituents could subsequently be part of a chiral moiety or be transformed to introduce chirality.
The following table summarizes potential strategies for the design of chiral compounds starting from derivatives of this compound, based on methodologies reported for analogous quinoline systems.
| Strategy | Precursor Derivative | Key Reagent/Catalyst | Chiral Product Type |
| Enantioselective Reduction | Acetophenone derivative of 7-chloroquinoline | trans-RuCl2[(S)-xylbinap][(S)-daipen] | Optically active (S)-(7-chloroquinolin-4-yl)(phenyl)methanol |
| Enantioselective Epoxidation | 6-bromo-2-methoxyquinoline-3-formaldehyde | Chiral sulfur ylide | Chiral epoxide |
| Racemic Resolution | Racemic erythro-mefloquine | 3-bromo-8-camphorsulfonic acid | Enantiomerically pure mefloquine |
Advanced Research and Analytical Techniques
Spectroscopic Characterization
Spectroscopic techniques are fundamental to elucidating the molecular structure of compounds like 3-Bromo-7-chloroquinoline. While comprehensive experimental spectra for this specific compound are not widely published, the principles of each technique and data from analogous compounds provide a clear framework for its structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, HSQC)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR would provide definitive information about its unique chemical environment.
¹H NMR: The proton NMR spectrum is expected to show five distinct signals in the aromatic region, corresponding to the five hydrogen atoms on the quinoline (B57606) ring system (H2, H4, H5, H6, and H8). The chemical shifts and coupling patterns (doublets, doublets of doublets) would be dictated by the electron-withdrawing effects of the nitrogen atom and the halogen substituents.
¹³C NMR: The carbon NMR spectrum would display nine signals, one for each of the nine carbon atoms in the molecule, as there are no elements of symmetry that would make any carbons chemically equivalent. The positions of the bromine and chlorine atoms would significantly influence the chemical shifts of the carbons to which they are attached (C3 and C7) and their immediate neighbors.
HSQC: A Heteronuclear Single Quantum Coherence (HSQC) experiment would correlate the ¹H and ¹³C signals, allowing for the unambiguous assignment of each proton to its directly attached carbon atom.
While specific experimental data for this compound is scarce, studies on similarly substituted quinoline derivatives routinely employ these NMR techniques for full structural characterization nih.govmdpi.comeurjchem.com. Furthermore, theoretical calculations using Density Functional Theory (DFT) are often used to predict ¹H and ¹³C chemical shifts, and these predictions have shown a high correlation with experimental values for a wide range of quinoline derivatives nih.govresearcher.life.
Interactive Data Table: Expected NMR Signals for this compound (Note: This table is predictive, based on general principles of NMR spectroscopy.)
| Atom | Signal Type | Expected Chemical Shift Range (ppm) | Multiplicity |
|---|---|---|---|
| H2 | ¹H NMR | 8.5 - 9.0 | d |
| H4 | ¹H NMR | 8.0 - 8.5 | d |
| H5 | ¹H NMR | 7.8 - 8.2 | d |
| H6 | ¹H NMR | 7.4 - 7.8 | dd |
| H8 | ¹H NMR | 7.9 - 8.3 | d |
| C2 | ¹³C NMR | 150 - 155 | CH |
| C3 | ¹³C NMR | 120 - 125 | C-Br |
| C4 | ¹³C NMR | 135 - 140 | CH |
| C4a | ¹³C NMR | 145 - 150 | C |
| C5 | ¹³C NMR | 125 - 130 | CH |
| C6 | ¹³C NMR | 128 - 132 | CH |
| C7 | ¹³C NMR | 133 - 138 | C-Cl |
| C8 | ¹³C NMR | 127 - 131 | CH |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups and fingerprint the molecular structure of a compound. The spectra are determined by the vibrations of the chemical bonds within the molecule. For this compound, key expected vibrational modes would include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
C=C and C=N ring stretching: A series of characteristic bands in the 1400-1650 cm⁻¹ region, which constitutes the "fingerprint" of the quinoline core.
C-Cl stretching: A strong absorption generally found in the 600-800 cm⁻¹ range.
C-Br stretching: A strong absorption typically seen at lower wavenumbers, in the 500-600 cm⁻¹ range.
While a specific experimental spectrum for this compound is not available, the gas-phase IR spectrum for the related compound 3-Bromoquinoline (B21735) has been documented by NIST, showing the characteristic patterns of a substituted quinoline ring nist.gov. DFT calculations are also a standard method for predicting vibrational frequencies to aid in the assignment of experimental IR and Raman bands for various quinoline derivatives nih.gov.
Mass Spectrometry (MS, HRMS, ESI-MS/MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of the chemical formula.
For this compound (C₉H₅BrClN), a key feature in its mass spectrum would be the complex isotopic pattern caused by the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and two chlorine isotopes (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). This would result in a characteristic cluster of peaks for the molecular ion (M⁺) and related fragments.
Although experimental data is limited, predicted mass-to-charge ratios for various adducts of this compound have been calculated. These theoretical values are crucial for identifying the compound in complex mixtures when analyzed by techniques like Electrospray Ionization (ESI) MS.
Interactive Data Table: Predicted Mass Spectrometry Data for this compound Adducts uni.lu
| Adduct | Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | C₉H₆BrClN⁺ | 241.93668 |
| [M+Na]⁺ | C₉H₅BrClNNa⁺ | 263.91862 |
| [M-H]⁻ | C₉H₄BrClN⁻ | 239.92212 |
| [M]⁺ | C₉H₅BrClN⁺ | 240.92885 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The quinoline ring system is a chromophore that exhibits strong absorption in the UV region due to π-π* transitions. The position and intensity of the absorption maxima (λₘₐₓ) are sensitive to the nature and position of substituents on the ring.
For this compound, the halogen substituents are expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted quinoline. Experimental studies on other substituted quinolines confirm that electron-withdrawing groups can significantly influence the absorption bands in the UVA region (315-400 nm) researchgate.net. The theoretical UV-Vis spectrum and electronic transitions can be accurately modeled using Time-Dependent Density Functional Theory (TD-DFT) calculations, a method frequently applied to novel quinoline derivatives rsc.org.
Computational Chemistry and Theoretical Studies
In the absence of extensive experimental data, computational chemistry provides invaluable insights into the structural and electronic properties of this compound.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For substituted quinolines, DFT calculations are routinely employed to predict a wide array of properties with high accuracy .
Commonly, the B3LYP functional combined with a basis set such as 6-311++G(d,p) is used to perform these calculations. The key parameters derived from such studies include:
Optimized Molecular Geometry: Calculation of bond lengths, bond angles, and dihedral angles in the molecule's lowest energy state.
Vibrational Frequencies: Theoretical prediction of IR and Raman spectra, which can be used to assign vibrational modes from experimental data nih.gov.
Electronic Properties: Determination of Frontier Molecular Orbitals (HOMO and LUMO) and the energy gap between them, which relates to the chemical reactivity and electronic transitions of the molecule.
Spectroscopic Parameters: Prediction of NMR chemical shifts and UV-Vis absorption spectra (via TD-DFT), which can be correlated with experimental findings nih.govrsc.org.
Molecular Electrostatic Potential (MEP): Generation of maps that visualize the charge distribution and predict sites susceptible to electrophilic and nucleophilic attack.
Numerous studies on related quinoline derivatives demonstrate the power of DFT in confirming experimental results and providing a deeper understanding of molecular properties nih.govrsc.org.
Interactive Data Table: Properties of Substituted Quinolines Investigated by DFT
| Property | Information Gained | Relevant Studies |
|---|---|---|
| Optimized Geometry | Bond lengths, bond angles, molecular stability | |
| Vibrational Analysis | Predicted IR/Raman frequencies and assignments | nih.gov |
| FMO Analysis (HOMO/LUMO) | Chemical reactivity, kinetic stability, electronic transitions | nih.govrsc.org |
| MEP Maps | Reactive sites for electrophilic/nucleophilic attack | nih.gov |
| TD-DFT | Predicted UV-Vis absorption spectra | rsc.org |
Molecular Docking Simulations
Molecular docking simulations are frequently employed to investigate the binding interactions between 7-chloroquinoline (B30040) derivatives and their biological targets. These computational studies help in understanding the structural requirements for the compounds' activity. For instance, in the context of antimalarial research, docking studies have been performed with enzymes like hypoxanthine-guanine phosphoribosyltransferase (1BZY) and shikimate kinase (2IYZ) to elucidate the binding modes of 7-chloroquinoline derivatives. researchgate.net Similarly, in antiviral research, the dengue virus NS2B/NS3 protease has been a target for docking studies with 4-Amino-7-Chloroquinoline analogs. These simulations often reveal key interactions, such as hydrogen bonding and hydrophobic interactions, with specific amino acid residues in the active site of the target protein, providing insights into the potential mechanism of action. For example, docking studies with N-substituted chloro-pyrazolines against the falcipain-2 receptor of P. falciparum have shown good interaction within the active site, supporting their potential as antimalarial agents. ajol.info
Prediction of Pharmacokinetic and Drug-Likeness Properties (ADME)
The evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery to assess the pharmacokinetic profile of a compound. researchgate.net In silico tools are widely used for the early prediction of these properties for 7-chloroquinoline derivatives. researchgate.netresearchgate.net These predictions are often based on established guidelines such as Lipinski's Rule of Five, which helps in forecasting the oral bioavailability of drug candidates. researchgate.net Parameters such as molecular weight (MW), lipophilicity (logP), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA) are calculated. researchgate.net For instance, studies on Morita-Baylis-Hillman adducts derived from 7-chloroquinoline have shown that these compounds generally adhere to Lipinski's rules. researchgate.net Similarly, ADME predictions for 4-Amino-7-Chloroquinoline analogs have indicated that their properties fall within an acceptable range for potential drug candidates. These computational models are essential for filtering compound libraries and prioritizing the synthesis of molecules with favorable drug-like properties. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focused solely on this compound were not prominently detailed in the provided context, the methodology is widely applied to classes of compounds like quinoline derivatives. A QSAR model is built to predict the activity of new, unsynthesized compounds. The process involves using molecular descriptors, which quantify various aspects of a molecule's structure, such as topological indices (e.g., average connectivity index of order 4, X4A) and physicochemical properties. plos.org The robustness and predictive power of a QSAR model are evaluated using statistical metrics like the coefficient of determination (R²) and the cross-validated R² (Q²). plos.org Such models are instrumental in guiding the structural modification of lead compounds to enhance their therapeutic efficacy.
Mechanistic Investigations and Reaction Pathway Analysis
Mechanistic investigations for 7-chloroquinoline derivatives often focus on their mode of synthesis and potential biological mechanisms of action. The synthesis of various 7-chloroquinoline hybrids is well-documented, with reaction pathways typically involving nucleophilic substitution at the C-4 position of the 4,7-dichloroquinoline (B193633) scaffold. researchgate.netresearchgate.net For example, the synthesis of 7-chloroquinoline-chalcone hybrids involves reacting 4,7-dichloroquinoline with appropriate chalcone precursors. researchgate.net Another synthetic approach involves the Cu(I)-catalyzed "click reaction" of 4-azido-7-chloroquinoline with various alkynes to produce 1,2,3-triazole hybrids. mdpi.com From a biological standpoint, mechanistic studies on the antiproliferative effects of 7-chloro-(4-thioalkylquinoline) derivatives suggest that they can induce apoptosis and cause DNA/RNA damage in cancer cells. mdpi.com At higher concentrations, these compounds have been observed to cause an accumulation of cells in the G0/G1 phase of the cell cycle and inhibit DNA and RNA synthesis. mdpi.com
In Vitro Biological Evaluation Methodologies
Antimalarial Activity Assays
The in vitro antimalarial activity of this compound derivatives is commonly evaluated against various strains of Plasmodium falciparum, the parasite responsible for the most lethal form of malaria. researchgate.net Standard assays utilize both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains to assess the potential of new compounds to overcome drug resistance. Common laboratory strains include 3D7, RKL-2, D6 (CQ-S), and K1, W2 (CQ-R). researchgate.netresearchgate.netresearchgate.net
The efficacy of the compounds is typically quantified by determining the 50% inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit parasite growth by 50%. ajol.info A common method for this is the SYBR Green I-based fluorescence assay, which measures the proliferation of parasites by quantifying their DNA content. researchgate.net Another established method involves the use of radioisotopes, such as [³H]-hypoxanthine, which are incorporated by the parasite during its growth. nih.gov The results are often compared to standard antimalarial drugs like chloroquine and quinine. researchgate.netresearchgate.net For example, some 7-chloroquinoline-triazine hybrids have shown better antimalarial activity (IC₅₀ ranging from 0.11 to 0.42 μM) than chloroquine against the W2 strain. researchgate.net
| Compound/Derivative Type | P. falciparum Strain | IC₅₀ (µM) | Reference Drug |
| 3-(3-(7-chloroquinolin-4-ylamino)propyl)-2-(4-bromophenyl)-1,3-thiazinan-4-one | RKL-2 (CQ-S) | Mild to Moderate Activity | Chloroquine |
| 7-chloro-quinolinetriazine hybrids (e.g., 16a-d, 16f-h) | W2 (CQ-R) | 0.11 - 0.42 | Chloroquine |
| N-benzoyl chloro-pyrazoline (Pyrazoline B) | 3D7 | 5.55 | - |
| N-formyl chloro-pyrazoline (Pyrazoline A) | 3D7 | 16.46 | - |
| 7-chloroquinoline derivative (Compound 9) | Not Specified | < 50 | - |
Antiproliferative and Cytotoxicity Assays against Cancer Cell Lines
The potential of this compound and its analogs as anticancer agents is assessed through in vitro antiproliferative and cytotoxicity assays against a panel of human cancer cell lines. mdpi.com These assays determine the concentration of the compound that inhibits cell growth by 50% (GI₅₀) or is lethal to 50% of the cells (LC₅₀ or IC₅₀). researchgate.netmdpi.com A wide variety of cell lines are used, representing different types of cancer, including breast (MCF-7), colon (HCT-116), lung (A549, NCI-H292), leukemia (HL-60, CCRF-CEM, K562), and central nervous system (SF-295) cancers. researchgate.netmdpi.commdpi.com Non-malignant cell lines, such as human fibroblasts (MRC-5, BJ), are often used as controls to assess the selectivity of the compounds for cancer cells over normal cells. mdpi.com
The most common method for evaluating cytotoxicity is the MTS or MTT assay, which measures the metabolic activity of viable cells. mdpi.comusp.br For example, Morita-Baylis-Hillman adducts containing the 7-chloroquinoline moiety have shown significant cytotoxic potential against MCF-7, HCT-116, and HL-60 cells, with IC₅₀ values as low as 4.60 µmol L⁻¹. researchgate.net Similarly, certain 7-chloroquinolinehydrazones exhibited submicromolar GI₅₀ values across a broad panel of cancer cell lines. mdpi.com The results are often compared to standard chemotherapeutic drugs like cisplatin and doxorubicin. mdpi.comnih.gov
| Compound/Derivative Type | Cancer Cell Line | Activity Metric | Value (µM) |
| MBHA/7-chloroquinoline hybrid (ortho-nitro substituted) | MCF-7, HCT-116, HL-60 | IC₅₀ | 4.60 |
| 7-chloroquinolinehydrazone (Compound 14) | SNB-75 (CNS) | GI₅₀ | 0.14 |
| 7-chloroquinolinehydrazone (Compound 15) | BT-549 (Breast) | GI₅₀ | 0.17 |
| 3-[(N-oxide 7-chloroquinolin-4-yl)sulfonyl]propyl benzoates | Lung & Colorectal Carcinoma | - | Micromolar Effects |
| 7-chloroquinoline derivative (Compound 9) | MCF-7 (Breast) | IC₅₀ | < 25 |
| 7-chloroquinoline derivatives (Compounds 3, 6, 9) | HCT-116 (Colon) | IC₅₀ | < 25 |
Antimicrobial Assays (Antibacterial, Antifungal, Antiviral)
The antimicrobial potential of a compound like this compound is typically investigated through a series of in vitro assays against a panel of clinically relevant pathogens. The core objective is to determine the compound's ability to inhibit or kill microorganisms.
Antibacterial Assays: Initial screening often involves methods like disk-diffusion or well-diffusion to qualitatively assess activity. Quantitative data is primarily obtained through broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. Further studies might establish the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death. A wide range of bacteria are usually tested, including Gram-positive strains (e.g., Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative strains (e.g., Escherichia coli, Pseudomonas aeruginosa). Research on various 7-chloroquinoline derivatives has shown activity against such strains, often with MIC values determined to quantify their potency. For instance, studies on novel 7-chloroquinoline analogs have demonstrated inhibitory zones against S. aureus and E. coli researchgate.netresearchgate.net.
Antifungal Assays: Similar to antibacterial testing, the antifungal activity would be evaluated against fungal and yeast species like Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes researchgate.net. Broth microdilution is the standard method to determine the MIC and Minimum Fungicidal Concentration (MFC). Studies on related 7-chloroquinoline-arylhydrazone derivatives have shown that these compounds can exhibit MIC and MFC values comparable to established antifungal drugs like fluconazole against various Candida species nih.govnih.gov.
Antiviral Assays: The evaluation of antiviral properties requires cell-based assays. This involves infecting host cells (e.g., Vero cells) with a specific virus and then treating the cells with the test compound. The efficacy is measured by the reduction in viral replication or the protection of cells from virus-induced cytopathic effects (CPE). The half-maximal effective concentration (EC₅₀) is determined, representing the concentration of the compound that inhibits 50% of viral activity. For example, a Paulownin triazole-chloroquinoline derivative demonstrated potent activity against the Chikungunya virus (CHIKV) with a determined EC₅₀ value nih.govnih.gov. Similarly, analogs of amodiaquine, a 7-chloroquinoline derivative, have been tested against SARS-CoV-2 in VeroE6/TMPRSS-2 cells to determine their anti-SARS-CoV-2 activity jst.go.jp.
Below is a representative table illustrating how data from such assays would be presented.
| Antimicrobial Assay | Target Organism | Key Metric | Observed Activity (Example from related compounds) |
| Antibacterial | Staphylococcus aureus | MIC | Varies |
| Antibacterial | Escherichia coli | MIC | Varies |
| Antifungal | Candida albicans | MIC/MFC | Varies |
| Antiviral | Chikungunya Virus (CHIKV) | EC₅₀ | Varies |
| Antiviral | SARS-CoV-2 | EC₅₀ | Varies |
Interaction Studies with Biological Targets (e.g., SARS-CoV-2 Spike Protein RBD)
To understand the mechanism of action, particularly for antiviral activity, researchers investigate the direct interaction between the compound and specific biological targets. The Receptor-Binding Domain (RBD) of the SARS-CoV-2 spike protein is a critical target for preventing viral entry into host cells jst.go.jp.
Molecular Docking: A primary in silico technique used is molecular docking. This computational method predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, docking studies would be performed against the crystal structure of the SARS-CoV-2 Spike Protein RBD. The goal is to predict if the compound can bind to key residues within the RBD that are crucial for its interaction with the human Angiotensin-Converting Enzyme 2 (hACE2) receptor sci-hub.seresearchgate.net. The results are often expressed as a binding energy or docking score, with lower scores indicating a potentially more stable interaction. Studies on various quinoline derivatives have utilized molecular docking to predict their binding affinity to viral proteins like HIV reverse transcriptase or bacterial enzymes such as E. coli DNA gyrase B researchgate.netnih.gov.
Binding Affinity Assays: Experimental validation of computational predictions is essential. Techniques like Bio-Layer Interferometry (BLI) or Surface Plasmon Resonance (SPR) can be used to measure the binding affinity in real-time. These methods quantify the association (kₐ) and dissociation (kₔ) rates between the compound and the target protein, from which the equilibrium dissociation constant (K₋) is calculated. A lower K₋ value signifies a stronger binding affinity. For instance, BLI has been used to confirm the interaction between novel quinoline-triazole hybrids and different variants of the SARS-CoV-2 RBD researchgate.net.
The findings from these interaction studies are crucial for understanding how a compound might exert its biological effect and for guiding further drug development efforts.
The table below summarizes the types of data generated from such interaction studies.
| Analytical Technique | Biological Target | Key Metric | Purpose |
| Molecular Docking | SARS-CoV-2 Spike Protein RBD | Binding Energy / Docking Score | Predict binding mode and affinity |
| Bio-Layer Interferometry | SARS-CoV-2 Spike Protein RBD | Dissociation Constant (K₋) | Quantify binding strength |
| Surface Plasmon Resonance | SARS-CoV-2 Spike Protein RBD | Dissociation Constant (K₋) | Quantify binding strength |
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : Confirm substitution patterns by comparing chemical shifts to known quinoline derivatives (e.g., deshielding of H-3 and H-7 due to electron-withdrawing Br/Cl groups) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 246.94 for C₉H₅BrClN) and isotopic patterns characteristic of Br/Cl .
- HPLC : Assess purity using C18 columns and UV detection at 254 nm, referencing retention times against commercial standards .
Q. Advanced Research Focus
- X-ray Crystallography : Resolve crystal structures to analyze bond angles and intermolecular interactions, which inform reactivity in cross-coupling reactions .
- 2D NMR (COSY, HSQC) : Map coupling between protons and adjacent carbons to distinguish regioisomers (e.g., 3-Bromo-7-chloro vs. 7-Bromo-3-chloro derivatives) .
How can researchers design experiments to evaluate the biological activity of this compound derivatives?
Q. Basic Research Focus
- In vitro Antimalarial Assays : Use Plasmodium falciparum cultures (e.g., SYBR Green I-based fluorescence assays) to measure IC₅₀ values, comparing activity to artemisinin derivatives .
- Cytotoxicity Screening : Test compounds on mammalian cell lines (e.g., HEK293) via MTT assays to assess selectivity .
Q. Advanced Research Focus
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing Br with CF₃) and correlate changes with antimalarial potency using multivariate regression analysis .
- Target Identification : Employ pull-down assays or thermal shift profiling to identify protein targets (e.g., Plasmodium DHODH enzyme) .
What strategies address contradictions in reported reaction yields for this compound synthesis?
Q. Methodological Approach
- Reproducibility Checks : Replicate literature procedures while controlling variables (e.g., moisture levels, reagent batch) .
- By-Product Analysis : Use LC-MS to identify impurities (e.g., dihalogenated by-products) and adjust stoichiometry or reaction time .
- Statistical Design of Experiments (DoE) : Apply factorial design to isolate critical factors (e.g., temperature vs. catalyst loading) .
How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?
Q. Advanced Research Focus
- DFT Calculations : Simulate transition states in Suzuki-Miyaura couplings to compare activation energies for Br vs. Cl substitution. For example, Br typically exhibits lower ΔG‡ due to better leaving-group ability .
- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (e.g., C-3 and C-7) to predict nucleophilic attack sites .
What comparative studies elucidate the electronic effects of bromo and chloro substituents on quinoline’s reactivity?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
